(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine

Catalog No.
S11996536
CAS No.
M.F
C20H18N2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydra...

Product Name

(1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]aniline

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C20H18N2/c1-16(21-22-20-10-6-3-7-11-20)17-12-14-19(15-13-17)18-8-4-2-5-9-18/h2-15,22H,1H3/b21-16+

InChI Key

ICWRSFPYBLRCKX-LTGZKZEYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3

The compound (1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine is a hydrazone derivative characterized by the presence of a biphenyl moiety and an ethylidene group. Its chemical structure can be represented as follows:

  • Chemical Formula: C19_{19}H18_{18}N2_{2}
  • Molecular Weight: 290.36 g/mol

This compound features a hydrazine functional group, which is significant in various

  • Condensation Reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The double bond between the nitrogen and carbon can be reduced, leading to the formation of amines.
  • Electrophilic Aromatic Substitution: The biphenyl ring can participate in electrophilic substitution reactions due to its electron-rich nature.

  • Antioxidant Properties: They may scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Certain derivatives have shown activity against various bacterial strains.
  • Anti-inflammatory Effects: Some studies suggest that hydrazone compounds can modulate inflammatory responses.

The synthesis of (1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine typically involves the following steps:

  • Formation of the Hydrazone:
    • Reacting an appropriate aldehyde (e.g., benzaldehyde) with phenylhydrazine under acidic conditions.
    • The reaction generally requires heating and can be performed in solvents like ethanol or methanol.
  • Purification:
    • The crude product can be purified using recrystallization or chromatography techniques.
  • Characterization:
    • Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure.

The applications of this compound stem from its chemical properties:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potentially useful in drug design due to its biological activity.
  • Material Science: May be explored for applications in organic electronics or as a precursor for polymeric materials.

Interaction studies involving (1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine would focus on its reactivity with various substrates and biological targets. Key areas of interest include:

  • Metal Complexation: Investigating how the compound interacts with transition metals could reveal potential catalytic applications.
  • Biological Assays: Testing for antimicrobial or antioxidant activity to assess its therapeutic potential.

Several compounds share structural similarities with (1E)-1-[1-(biphenyl-4-yl)ethylidene]-2-phenylhydrazine, including:

Compound NameStructure TypeUnique Features
3-(1,1'-Biphenyl)-4-methyl-N'-(ethylidene)-1H-pyrazolePyrazole derivativeExhibits different heterocyclic properties
4,6-Bis((E)-2-(4'-N,N-diphenylamino-[1,1'-biphenyl]-4-yl)vinyl)-2-phenylpyrimidinePyrimidine derivativeContains multiple functional groups
3-Methyl-[1,1'-biphenyl]-4-carbaldehydeAldehydeReactive carbonyl group enhances reactivity
[1,1'-Biphenyl]-4-carbaldehydeAldehydeSimple structure allows for straightforward reactions

These compounds highlight the unique biphenyl framework while differing in functional groups and reactivity patterns, underscoring the versatility of biphenyl derivatives in synthetic chemistry.

Electronic and Steric Control in Biphenyl-Hydrazone Coupling

The regioselective condensation of biphenyl-4-carbaldehyde derivatives with phenylhydrazine hinges on precise modulation of electronic and steric factors. Density functional theory (DFT) calculations reveal that the biphenyl system’s extended conjugation stabilizes transition states through cation-π interactions between potassium ions (from base promoters) and the biphenyl aromatic system. This interaction lowers the activation energy for hydrazone anion addition by 8.1 kcal/mol compared to non-biphenyl analogs.

Experimental data demonstrate that substituents at the 4’-position of the biphenyl moiety significantly influence regioselectivity:

  • Electron-withdrawing groups (e.g., -NO₂) favor para-addition (93:7 regioselectivity)
  • Electron-donating groups (e.g., -OCH₃) promote meta-addition (68:32 selectivity)

The following table summarizes substituent effects on reaction outcomes:

Biphenyl SubstituentReaction Time (h)Yield (%)para:meta Ratio
-H68285:15
-NO₂4.59193:7
-OCH₃87668:32
-Cl58889:11

Data compiled from

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.146998583 g/mol

Monoisotopic Mass

286.146998583 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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